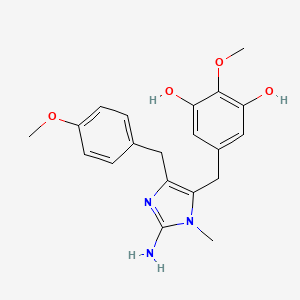

Naamine

描述

Structure

3D Structure

属性

分子式 |

C20H23N3O4 |

|---|---|

分子量 |

369.4 g/mol |

IUPAC 名称 |

5-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]-2-methoxybenzene-1,3-diol |

InChI |

InChI=1S/C20H23N3O4/c1-23-16(9-13-10-17(24)19(27-3)18(25)11-13)15(22-20(23)21)8-12-4-6-14(26-2)7-5-12/h4-7,10-11,24-25H,8-9H2,1-3H3,(H2,21,22) |

InChI 键 |

RJCHCFQTUKAYAA-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC(=C(C(=C3)O)OC)O |

同义词 |

naamine E |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Naamine Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the origins, extraction, and purification of a promising class of marine-derived 2-aminoimidazole alkaloids.

Introduction

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of novel molecular architectures with significant potential for drug discovery and development. Among these, the naamine alkaloids, a family of 2-aminoimidazole-containing natural products, have emerged as a focal point of intensive research. First isolated from calcareous sponges of the genus Leucetta, particularly Leucetta chagosensis, these compounds have demonstrated a broad spectrum of compelling biological activities, including potent antifungal, cytotoxic, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound alkaloids, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the associated experimental workflows and a significant signaling pathway influenced by these compounds.

Discovery and Natural Sources

The first members of the this compound and naamidine family of alkaloids were identified from the Red Sea sponge Leucetta chagosensis.[1] Subsequent investigations of this and other related sponge species, such as Pericharax heteroraphis, have led to the isolation of a growing number of structurally diverse analogs.[1] These calcareous sponges, found in various marine environments including the Indo-Pacific region, are prolific producers of these unique imidazole alkaloids. The complex ecological pressures and symbiotic relationships within these marine invertebrates are thought to contribute to the biosynthesis of these potent secondary metabolites.

Experimental Protocols: Isolation and Purification of this compound Alkaloids

The isolation of this compound alkaloids from their natural sponge sources is a multi-step process that requires careful extraction and chromatographic separation. The following protocol is a representative methodology based on established procedures for the isolation of imidazole alkaloids from Leucetta chagosensis.[2]

Sample Collection and Preparation

-

Collection: Specimens of Leucetta chagosensis are collected from their marine habitat.

-

Preservation: Immediately after collection, the sponge material is typically stored in a mixture of ethanol and water (1:1) to prevent degradation of the secondary metabolites.

-

Drying: The sponge tissue is first air-dried to remove the ethanol and then subjected to freeze-drying to eliminate all water content. The dried sponge material can then be stored until extraction.

Extraction

-

The freeze-dried and powdered sponge material is exhaustively extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the target compounds.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity. A typical partitioning process involves the following steps:

-

The crude extract is suspended in water and first partitioned against a non-polar solvent such as hexane to remove lipids and other non-polar constituents.

-

The aqueous layer is then successively partitioned against solvents of increasing polarity, such as ethyl acetate (EtOAc) and butanol (BuOH).

-

The majority of the this compound alkaloids are typically found in the more polar ethyl acetate and butanol fractions. Each fraction is concentrated under reduced pressure.

Chromatographic Purification

The bioactive fractions (typically the EtOAc and BuOH fractions) are then subjected to a series of chromatographic steps to isolate the individual this compound alkaloids.

-

Size-Exclusion Chromatography: The concentrated fraction is often first fractionated on a Sephadex LH-20 column using methanol as the mobile phase. This separates the compounds based on their molecular size.

-

Reversed-Phase Chromatography: Fractions from the Sephadex column that show the presence of imidazole alkaloids (often identified by UV spectroscopy) are then subjected to reversed-phase silica gel column chromatography. A common eluent system is a gradient of methanol and water, sometimes with the addition of a small amount of trifluoroacetic acid (TFA) (e.g., MeOH:H₂O:TFA, 50:50:0.1%).

-

High-Performance Liquid Chromatography (HPLC): The final purification of the individual this compound alkaloids is typically achieved using semi-preparative reversed-phase HPLC. This high-resolution technique allows for the separation of closely related structural analogs.

Quantitative Data

The following tables summarize the quantitative data related to the biological activity and characterization of selected this compound alkaloids.

Table 1: Cytotoxic Activity of this compound Alkaloids

| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| This compound G | L5178Y (Mouse Lymphoma) | 10 | - | [4] |

| HeLa (Human Cervix Carcinoma) | 10 | - | [4] | |

| Naamidine H | HeLa (Human Cervix Carcinoma) | 5.6 | - | [5] |

| Naamidine I | HeLa (Human Cervix Carcinoma) | 15 | - | [5] |

| This compound J | MCF-7 (Human Breast Adenocarcinoma) | - | 20.1 | [3] |

| A549 (Human Lung Carcinoma) | - | 23.7 | [3] | |

| HeLa (Human Cervix Carcinoma) | - | 28.2 | [3] | |

| PC9 (Human Lung Adenocarcinoma) | - | 45.3 | [3] |

Table 2: Antifungal and Antiviral Activity of this compound Alkaloids

| Compound | Activity | Organism/Virus | Measurement | Value | Reference |

| This compound G | Antifungal | Cladosporium herbarum | Strong Activity | - | [4] |

| Benzyloxy this compound derivative 15d | Antifungal | 14 Phytopathogenic Fungi | Broad Spectrum | - | [6] |

| Naamidine H | Antifungal | Cercospora arachidicola | Higher than Carbendazim | - | [6] |

| Benzyloxy this compound derivative 15d | Antiviral | Tobacco Mosaic Virus (TMV) | Inactivation Activity (500 µg/mL) | 46% | [6] |

| Curative Activity (500 µg/mL) | 49% | [6] | |||

| Protective Activity (500 µg/mL) | 41% | [6] |

Table 3: Spectroscopic Data for Selected this compound Alkaloids

| Compound | Molecular Formula | HR-MS (m/z) | Key ¹H NMR Signals (δ in ppm) | Key ¹³C NMR Signals (δ in ppm) | Reference |

| This compound G | C₂₀H₂₂N₄O₂ | - | 7.05 (d), 6.78 (d), 6.69 (d), 6.62 (d), 3.73 (s), 3.69 (s), 3.65 (s), 3.10 (s) | 158.0, 155.9, 149.2, 133.0, 130.6, 130.0, 129.8, 115.4, 113.8, 55.5, 32.7, 29.3, 28.5 | [4] |

| Naamidine H | C₂₃H₂₃N₅O₄ | 434.1828 [M+H]⁺ | 7.11 (d), 6.83 (d), 6.81 (d), 6.73 (d), 3.87 (s), 3.77 (s), 3.40 (s), 3.17 (s) | 163.3, 158.5, 157.0, 155.2, 146.7, 134.7, 131.3, 129.5, 129.3, 128.7, 127.0, 115.0, 114.3, 55.5, 32.1, 30.0, 28.8, 25.0 | [5] |

| Naamidine I | C₂₄H₂₅N₅O₅ | 464.1934 [M+H]⁺ | 7.12 (d), 6.84 (d), 6.82 (d), 6.74 (d), 3.88 (s), 3.78 (s), 3.77 (s), 3.41 (s), 3.18 (s) | 163.3, 158.5, 157.0, 155.2, 147.8, 146.7, 134.7, 131.3, 129.5, 129.3, 128.7, 127.0, 115.0, 114.3, 111.5, 56.0, 55.5, 32.1, 30.0, 28.8, 25.0 | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and discovery of this compound alkaloids from their marine sponge source.

Signaling Pathway: ERK1/2 Regulation by Naamidine A

Naamidine A has been shown to interact with the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] Instead of inhibiting these kinases, naamidine A uniquely intensifies their phosphotransferase activity, leading to a robust and sustained ERK signal, which ultimately results in G1 cell cycle arrest in tumor cells.[7] The following diagram depicts the canonical ERK1/2 signaling pathway and the proposed point of intervention by naamidine A.

Conclusion

The this compound alkaloids represent a structurally intriguing and biologically significant class of marine natural products. Their discovery in marine sponges has opened new avenues for the development of novel therapeutic agents. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of these compounds, enabling further investigation into their diverse biological activities and mechanisms of action. As our ability to explore the vast chemical space of the marine environment continues to improve, it is anticipated that many more members of the this compound alkaloid family and other novel bioactive compounds will be discovered, offering new hope in the fight against a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New imidazole alkaloids from the Indonesian sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naamidine A intensifies the phosphotransferase activity of extracellular signal-regulated kinases causing A-431 cells to arrest in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Naamine Compounds: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Naamine compounds, a class of 2-aminoimidazole alkaloids, represent a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from marine invertebrates, these metabolites exhibit a wide array of promising biological activities, including antimicrobial, antiviral, and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources of Naamines, details their known biological activities with quantitative data, outlines established experimental protocols for their isolation and characterization, and illustrates key biological pathways and experimental workflows.

Introduction to this compound Compounds

Naamines are marine-derived alkaloids characterized by a central 2-aminoimidazole ring.[1] First discovered in marine sponges, this family of compounds, along with related structures like the naamidines, has attracted considerable attention for its potent and diverse bioactivities.[1] Their unique structures have made them challenging targets for total synthesis, further highlighting the importance of their natural sources for continued research and development.[2] While their full medicinal potential is still being explored, their demonstrated efficacy against plant pathogens and their cytotoxic effects warrant further investigation for applications in agriculture and oncology.[1][2]

Natural Occurrences of this compound Compounds

The primary natural reservoirs of this compound compounds are marine sponges. These sessile invertebrates are well-known for producing a vast diversity of secondary metabolites, many of which are believed to be synthesized by associated microorganisms.[3][4]

Primary Sources:

-

Marine Sponges: The sponge Leucetta chagosensis is a notable source from which various 2-aminoimidazole alkaloids, including naamines, isonaamines, and naamidines, have been isolated.[1] Sponges of the genus Haliclona have also been identified as producers of related bioactive alkaloids like the manzamines.[4][5][6]

While sponges are the direct source of isolation, there is a prevailing hypothesis that the true producers of many complex marine natural products are symbiotic microorganisms, such as bacteria or fungi, residing within the sponge tissue.[3][7] This suggests that microbial fermentation could be a potential future avenue for sustainable production of these compounds.[7]

Biological Activities and Quantitative Data

This compound compounds and their synthetic derivatives have demonstrated a range of biological activities. Their potential has been evaluated in antiviral, antifungal, and cytotoxic assays.

Antiviral Activity: Select this compound derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV), in some cases exceeding the efficacy of the commercial virucide ribavirin.[1][8]

Table 1: In Vivo Anti-Tobacco Mosaic Virus (TMV) Activity of this compound Derivative 15d

| Activity Type | Derivative 15d (at 500 µg/mL) | Ribavirin (Commercial Control) |

|---|---|---|

| Inactivation | 46% | 32% |

| Curative | 49% | 35% |

| Protective | 41% | 34% |

Data sourced from Molecules, 2018.[1]

Antifungal Activity: The compounds also exhibit broad-spectrum antifungal properties against various phytopathogenic fungi.[1] The activity varies depending on the specific fungal species and the chemical structure of the this compound derivative.[1]

Table 2: Notable In Vitro Fungicidal Activity of this compound Compounds

| Compound | Target Phytopathogenic Fungi | Activity Comparison |

|---|---|---|

| This compound A (1d) | Rhizoctonia cerealis | Higher than carbendazim |

| Derivative 1j | Rhizoctonia cerealis | Higher than carbendazim |

| Derivative 1m | Rhizoctonia cerealis | Higher than carbendazim |

| Naamidine H (2c) | Rhizoctonia cerealis | Higher than carbendazim |

| Derivative 15d | Broad-spectrum | Emerged as a lead compound |

Data sourced from Molecules, 2018.[1]

Other Bioactivities:

-

Cytotoxicity: Certain 2-aminoimidazole alkaloids exhibit cytotoxicity, a property that is foundational for anticancer drug research.[1]

-

Enzyme Inhibition: Naamidine A has been noted for its ability to regulate the kinases ERK1 and ERK2, a pathway distinct from those targeted by many current anticancer drugs.[2]

Signaling Pathway Interactions

While the complete signaling cascades for all this compound compounds are not fully elucidated, key interactions have been identified. Naamidine A, a closely related compound, is known to modulate the extracellular signal-regulated kinases ERK1 and ERK2, which are critical components of the MAPK/ERK pathway involved in cell proliferation, differentiation, and survival.

Experimental Protocols

This section details generalized yet comprehensive protocols for the extraction, characterization, and analysis of this compound compounds from their natural sources.

General Experimental Workflow

The process from collection to bioassay follows a multi-step workflow to ensure the isolation and validation of pure, active compounds.

Protocol for Extraction and Isolation

This protocol is a representative method for isolating this compound compounds from a marine sponge.

-

Preparation of Material:

-

Collect sponge samples (e.g., Leucetta chagosensis) and freeze-dry them to remove water.

-

Grind the lyophilized sponge tissue into a coarse powder using a mortar and pestle or a blender.[7]

-

-

Solvent Extraction (Maceration):

-

Submerge the powdered sponge material in a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1 v/v) in a large flask.

-

Allow the mixture to stand at room temperature for 24-48 hours with occasional stirring.[9]

-

Filter the mixture to separate the solvent (extract) from the solid sponge residue. Repeat the extraction process on the residue 2-3 times to maximize yield.

-

-

Concentration:

-

Combine all solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography. A common stationary phase is silica gel.

-

Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing compounds of interest.

-

-

Purification:

Protocol for Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods.

-

Mass Spectrometry (MS):

-

Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental formula of the compound.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

-

Acquire a series of NMR spectra:

-

Protocol for In Vitro Antifungal Assay

This protocol describes a method to evaluate the fungicidal activity of isolated compounds against phytopathogenic fungi.[1]

-

Preparation of Fungal Cultures:

-

Culture the target fungi (e.g., Rhizoctonia cerealis, Physalospora piricola) on Potato Dextrose Agar (PDA) plates.

-

-

Preparation of Test Solutions:

-

Dissolve the purified this compound compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare serial dilutions of the stock solution to achieve a range of test concentrations.

-

-

Microdilution Method:

-

In a 96-well microplate, add a standardized suspension of fungal spores or mycelial fragments to each well containing a specific concentration of the test compound.

-

Include positive controls (commercial fungicide like carbendazim) and negative controls (solvent only).

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth in the negative control wells (typically 48-72 hours).

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

-

Calculate the percentage of growth inhibition at various concentrations compared to the negative control.

-

Conclusion and Future Outlook

This compound compounds, originating primarily from marine sponges, constitute a valuable class of natural products with significant therapeutic and agrochemical potential. Their demonstrated efficacy as antiviral and antifungal agents highlights the importance of marine biodiversity as a source for novel drug leads. Future research should focus on several key areas: elucidating the complete biosynthetic pathways, which may enable biotechnological production; exploring the full spectrum of their biological activities through broader screening programs; and conducting structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs. The technical protocols outlined in this guide provide a foundational framework for researchers to advance the exploration and development of these fascinating marine alkaloids.

References

- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Chemistry of Marine Sponges∗ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The manzamine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manzamine B | C36H46N4O | CID 9937450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A [frontiersin.org]

- 8. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New enamine derivatives of lapachol and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Naamidine in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naamidines, a class of pharmacologically significant pyrrole-imidazole alkaloids (PIAs) isolated from marine sponges of the genus Leucetta, have garnered considerable interest for their diverse biological activities. Despite their potential in drug development, the intricate biosynthetic pathway responsible for their formation within the sponge holobiont remains largely unelucidated. This technical guide synthesizes the current scientific understanding of naamidine biosynthesis, presenting a proposed pathway based on precursor feeding studies, biomimetic synthesis, and metabolomic analyses. While specific enzymatic details and quantitative data are yet to be discovered, this document provides a foundational framework for future research and exploration of this complex natural product assembly line.

Proposed Biosynthetic Pathway of Pyrrole-Imidazole Alkaloids, Including Naamidines

The biosynthesis of naamidines is believed to be a multi-step process commencing from fundamental amino acid precursors. The proposed pathway can be broadly categorized into the formation of two key heterocyclic moieties, their subsequent condensation to form a central intermediate, and the final diversification into the various naamidine structures.

The entire biosynthetic scheme is a hypothesis constructed from various lines of indirect evidence. The specific enzymes catalyzing these transformations in marine sponges have not yet been identified or characterized.

Formation of the Pyrrole-2-Carboxylate Moiety

The pyrrole ring, a characteristic feature of many PIAs, is widely proposed to originate from the amino acid L-proline .[1] While the precise enzymatic machinery remains unknown, it is hypothesized that a series of oxidation reactions convert L-proline into the pyrrole-2-carboxylate unit.[1]

Formation of the 2-Aminoimidazole Moiety

The biosynthesis of the 2-aminoimidazole core is a more complex and less understood process. Current evidence strongly suggests that L-lysine is the primary precursor.[1] A critical step in this pathway is the conversion of L-lysine to the non-proteinogenic amino acid homoarginine .[1] This intermediate is then believed to undergo further enzymatic modifications, including oxidation and cyclization, to yield the 2-aminoimidazole core.[1][2]

Condensation and Formation of the Key Intermediate: Oroidin

A central and well-supported hypothesis in PIA biosynthesis is the role of oroidin as a key intermediate and precursor to a vast array of more complex alkaloids, including the naamidines.[1] Oroidin is formed through the condensation of the proline-derived pyrrole moiety and the lysine-derived 2-aminoimidazole portion.[1] This condensation is presumed to be an enzyme-mediated process.[1]

Dimerization and Cyclization to Form Naamidines

The structural diversity observed in the naamidine family and other PIAs is thought to arise from the subsequent dimerization and cyclization of monomeric precursors like oroidin.[1] These transformations can be intricate and may involve a combination of enzymatic and non-enzymatic steps, potentially including [2+2] and [4+2] cycloadditions.[1]

Data Presentation: Summary of Biosynthetic Components

Due to the nascent stage of research into naamidine biosynthesis, quantitative data such as enzyme kinetics, reaction yields, and precursor concentrations are not available in the current scientific literature. The following table summarizes the key components and proposed transformations in a qualitative manner.

| Biosynthetic Step | Precursor(s) | Key Intermediate(s) | Product | Supporting Evidence |

| Formation of Pyrrole Moiety | L-Proline | - | Pyrrole-2-carboxylate unit | Precursor feeding studies with labeled proline[1] |

| Formation of 2-Aminoimidazole Moiety | L-Lysine | Homoarginine | 2-Aminoimidazole core | Precursor feeding studies with labeled lysine; Detection of homoarginine in sponge metabolomes[1][2] |

| Formation of Oroidin | Pyrrole-2-carboxylate unit, 2-Aminoimidazole core | - | Oroidin | Isolation of oroidin from sponges; Biomimetic synthesis[1] |

| Formation of Naamidines | Oroidin (and related monomers) | - | Naamidine structures | Structural relationship between oroidin and naamidines; Biomimetic synthesis studies[1] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for PIAs has relied on several key experimental techniques. The following sections provide a generalized overview of these methodologies.

Precursor Feeding Studies

This classical technique is instrumental in identifying the primary building blocks of natural products.[1]

Methodology:

-

Preparation of Labeled Precursors: Isotopically labeled precursor molecules (e.g., with ¹³C or ¹⁵N) such as L-proline and L-lysine are synthesized or commercially obtained.

-

Administration to the Sponge: The labeled precursors are administered to the marine sponge, either by injection or by incubation in seawater containing the labeled compound. The sponge is then allowed to metabolize the precursors over a period of time.

-

Isolation of the Target Natural Product: After the incubation period, the sponge tissue is harvested, and the target naamidine or related PIA is extracted and purified using chromatographic techniques (e.g., HPLC).

-

Localization of Labels: The location and incorporation of the isotopic labels in the purified product are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Analysis: The pattern of label incorporation provides direct evidence for the precursor-product relationship and can help to elucidate the sequence of bond formations.

Biomimetic Synthesis

This approach involves the laboratory synthesis of a natural product under conditions that mimic the proposed biological reactions.[1] A successful biomimetic synthesis provides strong circumstantial evidence for a proposed biosynthetic pathway.

Methodology:

-

Hypothesis Formulation: A plausible biosynthetic pathway is proposed based on the structure of the natural product and known biochemical reactions.

-

Selection of Starting Materials and Reagents: Starting materials and reagents are chosen to mimic the proposed biosynthetic precursors and enzymatic transformations. Reactions are typically conducted in conditions that resemble a physiological environment (e.g., aqueous solutions, near-neutral pH).

-

Reaction Execution and Optimization: The synthetic steps are carried out, and reaction conditions are optimized to favor the formation of the target natural product.

-

Product Characterization: The synthesized product is thoroughly characterized using spectroscopic techniques (NMR, MS, IR) and compared to the authentic natural product isolated from the sponge.

-

Interpretation: If the laboratory synthesis successfully produces the natural product under biomimetic conditions, it lends support to the proposed biosynthetic hypothesis.

Metabolomic Analysis of Sponge Holobiont

This technique involves the comprehensive analysis of the small-molecule metabolites present in the sponge tissue to identify potential biosynthetic intermediates.[2]

Methodology:

-

Sample Collection and Extraction: Sponge samples are collected and immediately preserved (e.g., flash-frozen or stored in solvent) to quench metabolic activity.[3] Metabolites are then extracted using appropriate solvents.[3]

-

Metabolite Profiling: The crude extract is analyzed using high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy.

-

Data Analysis: The resulting data is processed to identify and quantify the metabolites present in the sample. This can involve comparing the data to spectral databases and using bioinformatics tools.

-

Intermediate Identification: The metabolomic profile is mined for the presence of hypothesized intermediates in the biosynthetic pathway, such as homoarginine.[2] The detection of these intermediates provides evidence for their involvement in the pathway.

Visualizations

Proposed Biosynthetic Pathway of Naamidines

Caption: Proposed biosynthetic pathway of naamidines from amino acid precursors.

General Experimental Workflow for Biosynthetic Pathway Elucidation

Caption: A generalized workflow for investigating natural product biosynthetic pathways.

Future Directions

The biosynthesis of naamidines in marine sponges is a compelling area of research with significant potential for biotechnological applications, including the sustainable production of these valuable compounds for drug development. While a plausible biosynthetic pathway for the broader class of pyrrole-imidazole alkaloids has been proposed, the specific details for naamidine biosynthesis remain to be uncovered. Future research efforts should focus on:

-

Identification and Characterization of Biosynthetic Enzymes: Utilizing genomic and transcriptomic data from Leucetta sponges to identify candidate genes encoding the enzymes responsible for the proposed transformations. Subsequent heterologous expression and in vitro characterization of these enzymes are crucial.

-

Quantitative Analysis: Developing methods to quantify the flux through the biosynthetic pathway and determine the concentrations of key intermediates within the sponge.

-

Role of the Microbiome: Investigating the specific contribution of the sponge's symbiotic microorganisms to the biosynthesis of naamidines, as it is often unclear whether the sponge host or its microbial partners are the true producers of these natural products.[2]

The elucidation of the complete biosynthetic pathway of naamidines will not only provide fundamental insights into the chemical ecology of marine sponges but also pave the way for the bio-engineering of novel and potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Naamine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naamine A is a marine-derived imidazole alkaloid first isolated from the sponge Leucetta chagosensis. As a member of the 2-aminoimidazole class of natural products, this compound A has garnered significant interest within the scientific community due to its notable biological activities, including cytotoxic, antiviral, and antifungal properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound A, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative biological signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key experimental and logical workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound A and related compounds for therapeutic applications.

Chemical Identity and Structure

This compound A is chemically identified as 4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol. Its structure features a central 2-amino-1-methylimidazole core substituted with a p-hydroxybenzyl group at the 4-position and a p-methoxybenzyl group at the 5-position.

Table 1: Chemical Identifiers for this compound A

| Identifier | Value |

| IUPAC Name | 4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol[1] |

| Molecular Formula | C₁₉H₂₁N₃O₂[1] |

| CAS Number | 110189-03-2[1] |

| PubChem CID | 10019087[1] |

| Canonical SMILES | CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)O[1] |

| InChI Key | UKDSUTMIUKSRCH-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound A are crucial for its handling, formulation, and mechanism of action. While experimentally determined data are sparse, computed properties provide valuable estimates.

Table 2: Computed Physical and Chemical Properties of this compound A

| Property | Value | Source |

| Molecular Weight | 323.4 g/mol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 323.163377 g/mol | PubChem[1] |

| Monoisotopic Mass | 323.163377 g/mol | PubChem[1] |

| Topological Polar Surface Area | 73.3 Ų | PubChem[1] |

| Heavy Atom Count | 24 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 479 | PubChem[1] |

Experimental Protocols

Total Synthesis of this compound A

The following is a generalized protocol based on the principles of imidazole synthesis and the reported total synthesis of related this compound compounds.

Methodology:

-

Sonogashira Coupling: 4-Hydroxy-N-(prop-2-yn-1-yl)benzamide is coupled with 4-methoxybenzyl chloride in the presence of a palladium catalyst and a copper(I) co-catalyst to yield the corresponding diarylacetylene intermediate.

-

Iodination: The diarylacetylene intermediate is treated with N-iodosuccinimide (NIS) to afford the iodinated precursor.

-

Silver-Catalyzed Cyclization: The iodinated precursor undergoes a silver nitrate-catalyzed intramolecular hydroamination/cyclization to form the imidazole core.

-

Amination: The resulting intermediate is then treated with methylamine to introduce the 2-amino group, yielding this compound A.

-

Purification: The final product is purified by column chromatography on silica gel.

Isolation from Marine Sponges

The following is a general procedure for the isolation of alkaloids from marine sponges, adaptable for this compound A.

Methodology:

-

Extraction: Lyophilized and ground sponge tissue is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water. The organic layer is collected and concentrated.

-

Acid-Base Extraction: The concentrated organic extract is subjected to acid-base extraction to separate the basic alkaloid fraction.

-

Chromatography: The crude alkaloid fraction is purified by a series of chromatographic techniques, typically starting with size-exclusion chromatography on Sephadex LH-20, followed by reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound A.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound A is expected to show characteristic signals for the aromatic protons of the two benzyl groups, methylene protons, the methyl group on the imidazole ring, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the imidazole ring carbons, the methylene carbons, and the methyl carbon.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound A. The fragmentation pattern in the mass spectrum can provide structural information, with characteristic cleavages occurring at the benzylic positions.

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxic effects of this compound A on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound A (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plates are incubated for 2-4 hours to allow for the reduction of MTT to formazan by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Biological Activity and Putative Signaling Pathways

This compound A has demonstrated a range of biological activities, suggesting its potential as a lead compound for drug development.

Cytotoxicity

This compound A has been shown to exhibit cytotoxic effects against various cancer cell lines. The exact mechanism of its cytotoxicity is not fully elucidated but is likely to involve the induction of apoptosis.

Antifungal Activity

As an imidazole-containing compound, this compound A's antifungal activity is hypothesized to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.

References

Characterizing Primary Amines: A Technical Guide to NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the characterization of primary amines using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines standard experimental protocols, data interpretation, and includes visualizations to facilitate a deeper understanding of the workflows involved in the structural elucidation of these critical functional groups in chemical and pharmaceutical research.

Introduction to Amine Characterization

Primary amines are fundamental building blocks in organic chemistry and are pivotal in the structure of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. Accurate and unambiguous characterization of these molecules is paramount for quality control, reaction monitoring, and drug development. NMR and Mass Spectrometry are powerful analytical techniques that, when used in conjunction, provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Amine Characterization

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For primary amines, both ¹H and ¹³C NMR provide valuable information about the chemical environment of the amine group and adjacent atoms.

¹H NMR Spectroscopy

In ¹H NMR spectra, the protons of a primary amine (R-NH₂) typically exhibit characteristic signals.

-

N-H Protons: The chemical shift of the N-H protons is highly variable, generally appearing between δ 0.5 and 5.0 ppm.[1] This wide range is due to factors such as solvent, concentration, and temperature, which influence hydrogen bonding. The signal is often broad and may not show clear coupling to adjacent protons due to rapid chemical exchange. To confirm the presence of an amine proton, a D₂O exchange experiment can be performed. Upon adding a few drops of deuterium oxide to the NMR sample, the N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum.[1]

-

α-Protons: Protons on the carbon atom directly attached to the nitrogen (the α-carbon) are deshielded and typically resonate in the range of δ 2.3-3.0 ppm.[1]

Table 1: Typical ¹H NMR Chemical Shifts for Primary Amines

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 0.5 - 5.0 | Broad singlet | Highly variable; disappears on D₂O exchange.[1] |

| α-C-H | 2.3 - 3.0 | Varies (depends on adjacent protons) | Deshielded by the electron-withdrawing nitrogen atom.[1] |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

α-Carbon: The carbon atom directly bonded to the nitrogen of a primary amine typically appears in the range of δ 10-65 ppm.[1] The exact chemical shift is influenced by the nature of the alkyl or aryl group attached.

Table 2: Typical ¹³C NMR Chemical Shifts for Primary Amines

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| α-Carbon | 10 - 65 | Shifted downfield compared to a standard alkane carbon due to the electronegativity of the nitrogen.[1] |

Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of a primary amine is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is crucial as it can affect the chemical shifts, particularly of the N-H protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[2]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

If desired, perform a D₂O exchange experiment to confirm the amine proton signals.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The following diagram illustrates the general workflow for NMR analysis of a primary amine.

Mass Spectrometry for Primary Amine Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For primary amines, it also provides valuable structural information through the analysis of fragmentation patterns.

Molecular Ion and the Nitrogen Rule

A key feature in the mass spectrum of a compound containing an odd number of nitrogen atoms, such as a primary amine, is that its molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z).[1] This is known as the "nitrogen rule" and is a useful first indicator for the presence of a nitrogen-containing compound.

Fragmentation Patterns

The most common fragmentation pathway for primary amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the C-N bond. This results in the formation of a stable, resonance-stabilized iminium cation. The base peak in the mass spectrum of a primary amine is often due to this α-cleavage.

Table 3: Common Mass Spectrometry Data for Primary Amines

| Feature | Observation | Significance |

| Molecular Ion (M⁺) | Odd m/z value | Indicates an odd number of nitrogen atoms (Nitrogen Rule).[1] |

| Base Peak | Often corresponds to α-cleavage | Provides information about the substitution on the α-carbon. |

Experimental Protocol for Mass Spectrometry Analysis

A general protocol for the mass spectrometric analysis of a primary amine is as follows:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.

-

-

Ionization:

-

Introduce the sample into the mass spectrometer. Common ionization techniques for amines include Electrospray Ionization (ESI) and Electron Ionization (EI).

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

The following diagram illustrates the general workflow for mass spectrometry analysis.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the characterization of primary amines. ¹H and ¹³C NMR offer detailed insights into the molecular structure and chemical environment, while mass spectrometry confirms the molecular weight and provides valuable information about fragmentation patterns. The systematic application of the protocols and data interpretation principles outlined in this guide will enable researchers, scientists, and drug development professionals to confidently and accurately characterize primary amine-containing molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Naamine Derivatives and Their Structural Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamine and its derivatives represent a class of marine alkaloids isolated from calcareous sponges of the genus Leucetta. These 2-aminoimidazole-containing natural products have garnered significant attention within the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of this compound derivatives and their structural analogues, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a technical resource for researchers engaged in the exploration and development of this promising class of compounds.

Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and further biological evaluation, as these compounds are often isolated in low yields from their natural sources.

Total Synthesis of this compound G and Naamidine H

A concise total synthesis of this compound G and naamidine H has been achieved, employing a position-selective metalation-benzylation sequence with a 4,5-diiodoimidazole derivative as a key step. The retrosynthetic analysis reveals a strategy that involves the sequential benzylation of a methylimidazole core.

Retrosynthetic Analysis of Naamidine H:

Caption: Retrosynthetic approach for Naamidine H.

Experimental Protocol: Synthesis of this compound G

The synthesis of this compound G involves the preparation of a key azide intermediate from a disubstituted imidazole, followed by catalytic hydrogenation.

-

Preparation of the Azide Intermediate:

-

To a solution of the disubstituted imidazole (5) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add trisyl azide (1.2 equivalents) to the solution and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the azide intermediate (20).

-

-

Catalytic Hydrogenation to this compound G:

-

Dissolve the azide intermediate (20) in methanol.

-

Add palladium on charcoal (10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound G (2) in high yield.

-

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a range of biological activities, with antifungal, antiviral, and cytotoxic properties being the most prominent.

Antifungal Activity

Several this compound derivatives exhibit significant antifungal activity against various phytopathogenic fungi.

Table 1: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi

| Compound | Target Fungus | Activity | Reference |

| This compound G | Cladosporium herbarum | 20 µg per disk | |

| Derivative 15d | Physalospora piricola | Higher than carbendazim | |

| This compound A (1d) | Rhizoctonia cerealis | Higher than carbendazim | |

| Derivative 1j | Rhizoctonia cerealis | Higher than carbendazim | |

| Derivative 1m | Rhizoctonia cerealis | Higher than carbendazim | |

| Naamidine H (2c) | Rhizoctonia cerealis | Higher than carbendazim | |

| Derivative 15a-d | Phytophthora capsici | More active than naamines 1 and naamidines 2 |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution Assay)

This protocol is adapted from the guidelines for antifungal susceptibility testing of filamentous fungi.

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolates on Potato Dextrose Agar (PDA) at 28 °C for 5-7 days to induce sporulation.

-

Harvest conidia by flooding the agar surface with sterile saline-Tween solution (0.85% NaCl, 0.025% Tween 20).

-

Adjust the conidial suspension to a final concentration of 1-5 x 10^5 CFU/mL in RPMI 1640 medium.

-

-

Microbroth Dilution Assay:

-

Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using RPMI 1640 medium.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a drug-free control and a medium-only control.

-

Incubate the plates at 35 °C for 48-72 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

-

Antiviral Activity

A benzyloxy this compound derivative, 15d, has shown promising in vivo activity against the Tobacco Mosaic Virus (TMV).

Table 2: In Vivo Anti-TMV Activity of this compound Derivative 15d

| Activity Type | % Inhibition (at 500 µg/mL) | Ribavirin (% Inhibition) | Reference |

| Inactivation | 46% | 32% | |

| Curative | 49% | 35% | |

| Protective | 41% | 34% |

Experimental Protocol: In Vivo Anti-TMV Assay (Half-Leaf Method)

-

Plant Preparation:

-

Grow host plants (e.g., Nicotiana tabacum 'Xanthi NN') under controlled conditions until they reach the 4-5 true leaf stage.

-

-

Inoculation and Treatment:

-

Protective Activity: Gently rub the left half of each leaf with the test compound solution. After 24 hours, inoculate the entire leaf with a TMV suspension.

-

Curative Activity: First, inoculate the entire leaf with TMV. After 24 hours, apply the test compound solution to the left half of the leaf.

-

Inactivation Activity: Mix the test compound with the TMV suspension and incubate for 30 minutes before inoculating the left half of the leaf.

-

The right half of each leaf serves as a control and is treated with a solvent control and/or TMV suspension only.

-

-

Evaluation:

-

After 3-4 days, count the number of local lesions on both halves of the leaves.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

Cytotoxic Activity

This compound derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Activity | Reference |

| This compound G | Mouse lymphoma (L5178Y) | 10 | 46% growth inhibition | |

| This compound G | Human cervix carcinoma (HeLa) | 10 | 29% growth inhibition | |

| Naamidine H | Human cervix carcinoma (HeLa) | 5.6 | - | |

| Naamidine I | Human cervix carcinoma (HeLa) | 15 | - |

Experimental Protocol: Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

-

Cell Culture and Seeding:

-

Maintain human cancer cell lines (e.g., HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum and antibiotics.

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.

-

Include a vehicle control (e.g., DMSO).

-

-

Cell Fixation and Staining:

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Wash the plates five times with deionized water and air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

-

-

Measurement and Analysis:

-

Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Mechanism of Action

The precise mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, two primary modes of action have been proposed for certain members of this class.

Regulation of the ERK1/ERK2 Signaling Pathway

Naamidine A has been reported to exhibit antitumor activity by regulating the extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2) pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers.

Caption: Proposed modulation of the ERK1/ERK2 signaling pathway by Naamidine A.

Zinc Chelation

The antifungal activity of naamidine A is also attributed to its ability to chelate zinc ions (Zn²⁺). Zinc is an essential cofactor for numerous enzymes and proteins that are vital for fungal growth and metabolism. By sequestering zinc, naamidine A is thought to deprive the fungal cells of this critical metal, leading to the inhibition of essential cellular processes.

Caption: Proposed mechanism of zinc chelation by Naamidine A.

Conclusion and Future Directions

This compound derivatives and their structural analogues represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including antifungal, antiviral, and cytotoxic properties, make them attractive scaffolds for further investigation. The elucidation of their mechanisms of action, particularly the modulation of the ERK signaling pathway and zinc chelation, provides a rational basis for the design of more potent and selective analogues. Future research in this area should focus on comprehensive SAR studies to optimize the therapeutic index of these compounds, as well as in-depth mechanistic studies to fully unravel their molecular targets and signaling pathways. The development of more efficient and scalable synthetic routes will also be critical to facilitate their progression through the drug discovery pipeline.

The Biological Nexus: An In-depth Technical Guide to the Bioactivities of Naamine and Naamidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Naamine and Naamidine families of alkaloids, marine-derived natural products, are emerging as significant subjects of interest within the realms of pharmacology and drug development. These structurally intricate molecules have demonstrated a remarkable breadth of biological activities, ranging from potent antifungal and antitumor effects to novel immunomodulatory and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Naamidine and this compound alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While research into the parent "this compound" compound is limited, this guide will explore the activities of its prominent derivatives, which represent the therapeutic potential of this class of molecules.

Naamidine Alkaloids: A Dual Threat Against Cancer and Fungi

Naamidine A and Naamidine J have been the most extensively studied members of the Naamidine family, each exhibiting distinct and potent biological effects.

Naamidine A: Antifungal and Antitumor Activities

Naamidine A has demonstrated significant promise as both an antifungal and an antitumor agent through discrete mechanisms of action.

The primary antifungal mechanism of Naamidine A is the chelation of zinc (Zn²⁺), an essential metal ion for fungal growth and enzymatic processes. By sequestering extracellular zinc, Naamidine A disrupts crucial cellular functions in fungal pathogens.[1]

Quantitative Antifungal Data for Naamidine A

| Fungal Species | Strain | Metric | Value (µM) |

| Candida albicans | CaSS1 | MIC₈₀ | 1.56 |

| Trichophyton indotiniae | CI 633/P/23 (terbinafine-sensitive) | MIC₈₀ | 12.5–25 |

| Trichophyton indotiniae | 18 (terbinafine-resistant) | MIC₈₀ | 12.5–25 |

| Trichophyton indotiniae | V245-81 (terbinafine-resistant) | MIC₈₀ | 12.5–25 |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Culture Preparation: Candida albicans is grown overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) medium at 30°C. For Trichophyton species, conidia are harvested from potato dextrose agar (PDA) plates.

-

Assay Setup: Two-fold serial dilutions of Naamidine A are prepared in RPMI-1640 medium in a 96-well or 384-well microtiter plate.

-

Inoculation: A standardized fungal suspension is added to each well.

-

Incubation: Plates are incubated at 30°C for 48 hours for C. albicans and at 28°C for 96 hours for Trichophyton species.

-

Growth Quantification: For C. albicans, fungal growth is measured by optical density at 600 nm (OD₆₀₀). For Trichophyton, fungal viability is determined using a resazurin-based metabolic assay (e.g., alamarBlue).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits 80% of visible fungal growth (MIC₈₀) compared to the drug-free control.

Signaling Pathway: Naamidine A Antifungal Mechanism

Experimental Workflow: Antifungal Susceptibility Assay

Naamidine A exhibits cytotoxic effects against various cancer cell lines by modulating the extracellular signal-regulated kinase (ERK) pathway. It has been shown to inhibit DNA synthesis and induce G1 phase cell cycle arrest in A-431 human epidermoid carcinoma cells.[2]

Quantitative Antitumor Data for Naamidine A

| Cell Line | Cancer Type | Metric | Value (µM) |

| K562 | Leukemia | IC₅₀ | 58.91 ± 3.57 µg/mL |

| A-431 | Skin Carcinoma | Complete DNA Synthesis Inhibition | 0.78 |

| A-431 | Skin Carcinoma | G1 Phase Cell Cycle Arrest | 1.56 |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., A-431) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Naamidine A and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway: Naamidine A Antitumor Mechanism

Naamidine J: An Immunomodulatory Agent

Naamidine J and its derivatives have emerged as promising tumor immunological agents by targeting the PD-1/PD-L1 immune checkpoint pathway.[3] By inhibiting the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, Naamidine J prevents the inactivation of T cells, thereby promoting an antitumor immune response.

Quantitative Immunomodulatory Data for a Naamidine J Derivative (11c)

| Cell Line | Activity | Metric | Value |

| RKO (Colorectal Adenocarcinoma) | PD-L1 Expression Suppression | IC₅₀ | 31.7 µM |

| MC38 Tumor-bearing C57BL/6 mice | Antitumor Effect | Inhibition Rate | 45% (at 50 mg/kg) |

Experimental Protocol: PD-L1 Expression Assay (Western Blot)

-

Cell Lysis: Tumor cells treated with Naamidine J are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PD-L1.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway: Naamidine J Immunomodulatory Mechanism

This compound Alkaloids: Antiviral and Antifungal Potential in Agriculture

While data on the parent this compound compound is scarce, research on its derivatives has revealed significant bioactivity, particularly against plant pathogens.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

A benzyloxy this compound derivative has demonstrated excellent in vivo activity against the Tobacco Mosaic Virus (TMV), with inactivation, curative, and protective activities surpassing those of the commercial virucide ribavirin.[1][4]

Quantitative Antiviral Data for a Benzyloxy this compound Derivative

| Activity Type | Inhibition (%) at 500 µg/mL |

| Inactivation | 46 |

| Curative | 49 |

| Protective | 41 |

Experimental Protocol: Anti-TMV Assay (Half-Leaf Method)

-

Virus Inoculation: The leaves of a susceptible plant (e.g., Nicotiana glutinosa) are mechanically inoculated with TMV.

-

Compound Application: A solution of the this compound derivative is applied to one half of the leaf, while the other half serves as a control.

-

Incubation: The plants are kept in a controlled environment to allow for viral replication and lesion formation.

-

Lesion Counting: The number of local lesions on each half of the leaf is counted after a few days.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the number of lesions on the treated half to the control half.

Antifungal Activity against Phytopathogenic Fungi

This compound derivatives have also exhibited broad-spectrum fungicidal activity against a variety of phytopathogenic fungi.[1][4]

Quantitative Antifungal Data for this compound Derivatives

The fungicidal activities of various this compound derivatives against several plant pathogenic fungi, including Physalospora piricola, Alternaria solani, and Rhizoctonia cerealis, have been shown to be higher than that of the commercial fungicide carbendazim at a concentration of 50 µg/mL.[5]

Experimental Protocol: Antifungal Assay against Phytopathogenic Fungi

-

Fungal Culture: The phytopathogenic fungus is cultured on a suitable medium (e.g., PDA).

-

Compound Incorporation: The this compound derivative is incorporated into the molten agar medium at various concentrations before pouring the plates.

-

Inoculation: A mycelial plug from an actively growing fungal culture is placed at the center of the agar plate.

-

Incubation: The plates are incubated at an appropriate temperature until the fungal growth in the control plate reaches the edge.

-

Growth Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.

Conclusion

The this compound and Naamidine alkaloids represent a promising and versatile class of marine natural products with significant therapeutic potential. Naamidine A's dual action against fungal pathogens and cancer cells, through distinct mechanisms of zinc chelation and ERK pathway modulation, respectively, makes it a compelling lead for further drug development. Naamidine J's ability to modulate the immune system by targeting the PD-1/PD-L1 checkpoint opens new avenues for cancer immunotherapy. Furthermore, the demonstrated antiviral and antifungal activities of this compound derivatives highlight their potential application in agriculture. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the full therapeutic potential of these fascinating marine alkaloids. Further investigation into the structure-activity relationships within these families will undoubtedly pave the way for the design and synthesis of novel and more potent therapeutic agents.

References

- 1. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi | MDPI [mdpi.com]

- 2. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Amphiphilic Neamine Derivatives (e.g., 3',6-dinonyl neamine)

An in-depth analysis of preliminary studies on the mechanism of action of "Naamine" reveals that this term likely refers to two distinct classes of compounds: amphiphilic neamine derivatives with antimicrobial properties, and marine alkaloids known as Naamines and Naamidines , which exhibit anticancer and antifungal activities. This guide provides a detailed overview of the preliminary research into the mechanism of action for both classes of compounds, adhering to the specified requirements for data presentation, experimental protocols, and visualizations for a technical audience of researchers, scientists, and drug development professionals.

Amphiphilic derivatives of neamine, an aminoglycoside, have been investigated as potential novel antimicrobial agents, particularly against resistant bacteria. A prominent example from this class is 3',6-dinonyl neamine. Unlike traditional aminoglycosides that primarily target ribosomal RNA, these amphiphilic versions have a distinct mechanism of action centered on the bacterial cell membrane.

Mechanism of Action

Preliminary studies indicate that 3',6-dinonyl neamine exerts its antimicrobial effect through a multi-target mechanism on the bacterial cell envelope.[1] In Gram-positive bacteria, it interacts with lipoteichoic acids (LTA), key components of the cell wall.[1] This interaction is followed by the disruption of the bacterial membrane's integrity, leading to membrane depolarization and increased permeability.[1] This disruption ultimately results in bacterial cell death. In Gram-negative bacteria, a similar mechanism is observed, with the initial interaction occurring with lipopolysaccharides (LPS) in the outer membrane.[2] This multi-target approach is believed to lower the likelihood of bacteria developing resistance.[1]

Quantitative Data

The antimicrobial efficacy of amphiphilic neamine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 3',6-dinonyl neamine | P. aeruginosa VIM-2 | 4 |

| 3',6-dinonyl neamine | E. coli NDM-1 | 8 |

| 3',6-dinonyl neamine | P. aeruginosa BEL-1 | 4 |

| 3',6-dinonyl neamine | P. aeruginosa PER-1 | 4 |

| 3',6-dinonyl neamine | K. pneumoniae OXA-48 | 8 |

| 3',6-di(dimethyloctyl) neamine | P. aeruginosa VIM-2 | 4 |

| 3',6-di(dimethyloctyl) neamine | E. coli NDM-1 | 8 |

| 3',6-di(dimethyloctyl) neamine | P. aeruginosa BEL-1 | 4 |

| 3',6-di(dimethyloctyl) neamine | P. aeruginosa PER-1 | 4 |

| 3',6-di(dimethyloctyl) neamine | K. pneumoniae OXA-48 | 8 |

| Data sourced from a study on β-lactamase-expressing bacterial strains.[3] |

Experimental Protocols

The MIC values are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

-

Serial Dilution of the Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay measures the change in bacterial membrane potential using a fluorescent probe like DiSC3(5).

-

Bacterial Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer solution to a specific optical density.

-

Fluorescent Probe Loading: The fluorescent dye DiSC3(5) is added to the bacterial suspension and incubated to allow the dye to accumulate in the polarized bacterial membranes, which quenches its fluorescence.

-

Initiation of Depolarization: The test compound is added to the bacterial suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.

-

Controls: A known membrane-depolarizing agent (e.g., valinomycin) can be used as a positive control.

The integrity of the bacterial membrane can be assessed using a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

-

Bacterial Cell Preparation: Similar to the depolarization assay, bacteria are prepared and resuspended in a buffer.

-

Assay Setup: The bacterial suspension is incubated with the test compound for a specific period.

-

Staining: Propidium iodide is added to the suspension.

-

Flow Cytometry or Fluorescence Measurement: The uptake of PI is quantified by measuring the increase in fluorescence, which indicates the degree of membrane permeabilization.

Visualizations

Caption: Experimental workflow for assessing the antimicrobial mechanism of amphiphilic neamine derivatives.

Caption: Signaling pathway for the antimicrobial action of amphiphilic neamine derivatives.

Part 2: Marine Alkaloids (Naamines and Naamidines)

Naamines and Naamidines are a class of 2-aminoimidazole alkaloids isolated from marine sponges of the genus Leucetta. These compounds have demonstrated a range of biological activities, with Naamidine A being a notable example with potential as an antitumor agent.

Mechanism of Action

Preliminary research on Naamidine A has identified its mechanism of action to be the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Naamidine A targets the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). Instead of inhibiting these kinases, Naamidine A intensifies their phosphotransferase activity. This aberrant activation of ERK1/2 signaling leads to an arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation. This mode of action is distinct from many other kinase-targeted anticancer agents.

Quantitative Data

The biological activity of Naamidine A has been quantified in cell-based assays.

| Assay | Cell Line | Effect | Concentration |

| DNA Synthesis Inhibition | A-431 | Complete Inhibition | 0.78 µM |

| Cell Cycle Arrest | A-431 | G1 Phase Arrest | 1.56 µM |

Experimental Protocols

-

Cell Maintenance: A-431 human epidermoid carcinoma cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of Naamidine A for specified time periods.

-

DNA Synthesis Measurement: DNA synthesis can be measured by the incorporation of a labeled nucleotide, such as [³H]thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA. The amount of incorporated label is quantified to determine the extent of DNA synthesis inhibition.

-

Cell Treatment and Harvesting: Cells are treated with Naamidine A as described above. After the treatment period, cells are harvested, washed, and fixed (e.g., in 70% ethanol).

-

Staining: The fixed cells are stained with a DNA-intercalating fluorescent dye, such as propidium iodide, after treatment with RNase to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.

-

Kinase Source: Recombinant ERK1 or ERK2 protein is used as the enzyme source.

-

Reaction Mixture: The kinase is incubated in a reaction buffer containing a suitable substrate (e.g., myelin basic protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and various concentrations of Naamidine A.

-

Incubation and Termination: The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C) and then stopped.

-

Analysis: The phosphorylation of the substrate is quantified, for example, by separating the reaction products by SDS-PAGE and detecting the incorporated radiolabel.

Visualizations

Caption: Naamidine A's proposed mechanism of action on the ERK1/2 signaling pathway.

Caption: A logical workflow for investigating the cellular effects of Naamidine A.

References

Early research on Naamine cytotoxicity